molecular formula C8H9N3O2S B12929676 1-(4-Ethyl-2-thiazolyl)hydantoin CAS No. 78140-01-9

1-(4-Ethyl-2-thiazolyl)hydantoin

Cat. No.: B12929676
CAS No.: 78140-01-9
M. Wt: 211.24 g/mol
InChI Key: NXCPVRJFYMCGMY-UHFFFAOYSA-N
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Description

1-(4-ethylthiazol-2-yl)imidazolidine-2,4-dione is a heterocyclic compound that contains both thiazole and imidazolidine rings.

Preparation Methods

Scientific Research Applications

Comparison with Similar Compounds

1-(4-ethylthiazol-2-yl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:

    Thiazolidine-2,4-dione: This compound shares the thiazolidine ring but lacks the imidazolidine ring.

    Imidazolidine-2,4-dione: This compound contains the imidazolidine ring but lacks the thiazole ring.

Biological Activity

1-(4-Ethyl-2-thiazolyl)hydantoin is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties. The findings are supported by various studies, data tables, and case studies to provide a comprehensive understanding of its potential therapeutic applications.

Chemical Structure and Synthesis

This compound is a hydantoin derivative characterized by the presence of a thiazole ring. The thiazole moiety is known for enhancing the biological activity of compounds due to its ability to interact with various biological targets. The synthesis of this compound typically involves the reaction of hydantoin with 4-ethyl-2-thiazole under controlled conditions to yield the desired product.

1. Anti-inflammatory Activity

Recent studies indicate that hydantoin derivatives, including this compound, exhibit significant anti-inflammatory properties. For instance, one study demonstrated that a related compound reduced nitric oxide production and pro-inflammatory cytokine expression (IL-1β, IL-6, TNF-α) in a dose-dependent manner, suggesting that structural modifications in hydantoins can enhance their therapeutic efficacy against inflammation .

Table 1: Anti-inflammatory Effects of Hydantoin Derivatives

CompoundIC50 (μg/mL)Cytokine ReductionNotes
This compoundTBDIL-1β, IL-6, TNF-αSignificant reduction compared to control
Celecoxib251.2Standard referenceUsed for comparison

2. Antimicrobial Activity

Hydantoins have also shown promising antimicrobial activity. Studies have highlighted their effectiveness against various bacterial strains. For example, hydantoin derivatives have been evaluated for their Minimum Inhibitory Concentration (MIC) against pathogens like Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Efficacy of Hydantoin Derivatives

CompoundMIC (μg/mL)Target Bacteria
This compoundTBDE. coli, S. aureus
Control (Standard Antibiotic)10E. coli

3. Anticancer Activity

The anticancer potential of hydantoin derivatives has been explored in various cancer models. A study reported that certain hydantoin compounds exhibited cytotoxic effects on MCF-7 breast cancer cells with IC50 values significantly lower than those of established chemotherapeutics . This suggests a potential role for these compounds in cancer treatment.

Case Study: Anticancer Activity Assessment
In vivo studies using xenograft models have shown that hydantoin derivatives can inhibit tumor growth effectively, indicating their potential as anticancer agents .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of Pro-inflammatory Cytokines : The compound appears to inhibit key inflammatory mediators, reducing overall inflammation.
  • Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial action may be attributed to interference with bacterial cell wall integrity.
  • Induction of Apoptosis in Cancer Cells : The cytotoxic effects on cancer cells are likely mediated through apoptosis pathways.

Properties

CAS No.

78140-01-9

Molecular Formula

C8H9N3O2S

Molecular Weight

211.24 g/mol

IUPAC Name

1-(4-ethyl-1,3-thiazol-2-yl)imidazolidine-2,4-dione

InChI

InChI=1S/C8H9N3O2S/c1-2-5-4-14-8(9-5)11-3-6(12)10-7(11)13/h4H,2-3H2,1H3,(H,10,12,13)

InChI Key

NXCPVRJFYMCGMY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=N1)N2CC(=O)NC2=O

Origin of Product

United States

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